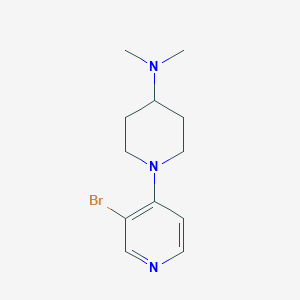

1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine

Description

1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine is a brominated pyridine derivative featuring an N,N-dimethylpiperidin-4-amine moiety. This compound is notable for its bromine substituent at the 3-position of the pyridine ring, which influences its electronic and steric properties. It has been synthesized via palladium-catalyzed cross-coupling reactions, as described in studies involving 2,4-dichloro-6,7-dimethoxyquinazoline and 4-(dimethylamino)piperidine under optimized conditions .

Properties

IUPAC Name |

1-(3-bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3/c1-15(2)10-4-7-16(8-5-10)12-3-6-14-9-11(12)13/h3,6,9-10H,4-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYVUOZOOHBTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific diseases.

Case Study: A study published in Journal of Medicinal Chemistry explored the synthesis of novel inhibitors for protein kinases using this compound as a precursor, demonstrating its utility in drug discovery processes.

Organic Synthesis

The compound is employed in various organic synthesis reactions, including nucleophilic substitutions and coupling reactions. It can be used to create more complex molecules necessary for advanced research applications.

Reaction Examples:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols.

- Coupling Reactions: It participates in reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Biological Studies

Research has investigated the biological activities of this compound, including its interactions with enzymes and receptors. Its potential as a therapeutic agent is being explored in areas such as cancer treatment and neuropharmacology.

Case Study: Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that derivatives of this compound exhibited significant inhibitory activity against certain cancer cell lines, suggesting its potential role as an anticancer agent.

Material Science

In material science, this compound is used to develop new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context and target .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of 1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine, highlighting variations in substituents, core rings, and synthesis pathways:

Biological Activity

1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound notable for its potential biological activities. This compound, characterized by a brominated pyridine ring linked to a dimethylpiperidine moiety, has been explored for various pharmacological applications, including anticancer and neuroprotective effects.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H18BrN3 |

| CAS Number | 1713160-10-1 |

| InChI | InChI=1S/C12H18BrN3/c1-15(2)10-4-7... |

| InChI Key | NOYVUOZOOHBTLT-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. It may modulate the activity of enzymes or receptors through specific binding interactions. The exact mechanism can vary depending on the biological context, including its application in medicinal chemistry and organic synthesis.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that this compound can induce cytotoxicity and apoptosis in cancer cell lines, particularly in models such as FaDu hypopharyngeal tumor cells. The compound demonstrated better efficacy compared to traditional chemotherapeutics like bleomycin, suggesting its potential as a novel anticancer agent .

Neuroprotective Effects

This compound has also been studied for its potential in Alzheimer's disease therapy . It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmitter regulation. By inhibiting these enzymes, the compound may enhance cholinergic signaling, offering therapeutic benefits in neurodegenerative conditions .

Case Studies

- Anticancer Study : A study involving the compound reported significant cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The research utilized various assays to quantify cell viability and apoptosis markers, demonstrating the compound's potential as a lead candidate for further development .

- Neuroprotection Study : Another investigation focused on the dual inhibition of AChE and BuChE by this compound, revealing its capability to improve cognitive function in animal models of Alzheimer's disease. The study highlighted the importance of structural modifications in enhancing the bioavailability and efficacy of piperidine derivatives .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound | Activity | Key Differences |

|---|---|---|

| 3-Bromopyridine | Limited biological activity | Simpler structure without piperidine moiety |

| N,N-Dimethylpiperidine | Basic piperidine activity | Lacks brominated pyridine ring |

| Other Piperidine Derivatives | Varies widely | Different functional groups affecting activity |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Bromopyridin-4-yl derivatives (often halogenated pyridine precursors)

- N,N-dimethylpiperidin-4-amine or its protected derivatives

Synthetic Route

A typical synthetic route involves:

Halogenated Pyridine Activation or Functionalization

The 3-bromopyridin-4-yl moiety is introduced or activated via halogenation or by using commercially available 3-bromo-4-halopyridine derivatives.Nucleophilic Substitution or Coupling Reaction

The piperidin-4-amine derivative, especially N,N-dimethylpiperidin-4-amine, is reacted with the bromopyridine precursor. This can be achieved through nucleophilic aromatic substitution (if the pyridine ring is suitably activated) or via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination to form the C-N bond.Reductive Amination or Amine Alkylation (if needed)

If the piperidine amine is introduced in a protected or precursor form, reductive amination or alkylation may be applied to install the N,N-dimethyl groups on the piperidine nitrogen.Purification and Characterization

The final compound is purified by chromatographic techniques and characterized by NMR, MS, and other spectroscopic methods to confirm structure and purity.

Example Synthetic Scheme (Generalized)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation or use of 3-bromo-4-halopyridine | Commercially sourced or synthesized | Bromopyridine intermediate |

| 2 | Palladium-catalyzed amination (Buchwald-Hartwig) | Pd catalyst, base (e.g., NaOtBu), solvent (toluene or DMF), heat | Formation of C-N bond with piperidinyl amine |

| 3 | Reductive amination or methylation | Formaldehyde and reducing agent or methyl iodide | Installation of N,N-dimethyl groups |

| 4 | Purification | Chromatography | Pure this compound |

This sequence is supported by analogous synthetic strategies reported for related pyridine-piperidine derivatives targeting MmpL3 and other biological targets.

Detailed Research Findings on Preparation

Reaction Conditions and Optimization

- Catalysts: Palladium catalysts such as Pd(PPh3)4 are commonly employed in cross-coupling steps due to their high efficiency in C-N bond formation.

- Solvents: Dimethylformamide (DMF), toluene, or dioxane are typical solvents providing good solubility and reaction rates.

- Temperature: Reactions are often conducted at elevated temperatures (80–110 °C) to promote coupling.

- Bases: Strong bases like sodium tert-butoxide (NaOtBu) facilitate deprotonation and amination.

- Reaction Times: Typically range from several hours to overnight to achieve optimal yields.

Yield and Purity

- Reported yields for similar amination reactions range from moderate to high (50–85%), depending on substrate reactivity and reaction conditions.

- Purity is confirmed by NMR spectroscopy, mass spectrometry, and chromatographic purity (>95%).

Analytical Confirmation

- Nuclear Magnetic Resonance (NMR): Confirms the chemical environment of protons and carbons, verifying substitution patterns.

- Mass Spectrometry (MS): Confirms molecular weight and presence of bromine isotopic pattern.

- Elemental Analysis: Validates molecular formula consistency.

Comparative Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 or Pd2(dba)3 with ligand | Essential for C-N coupling |

| Base | NaOtBu, K3PO4, Cs2CO3 | Strong base required |

| Solvent | DMF, toluene, dioxane | Depends on solubility |

| Temperature | 80–110 °C | Heating promotes reaction |

| Reaction Time | 6–24 hours | Optimized for yield |

| Yield | 50–85% | Depends on substrate and conditions |

| Purification | Column chromatography | Silica gel or reverse phase |

| Characterization | NMR, MS, elemental analysis | Confirms structure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.